4-tert-Butyl-N-(2-fluorobenzyl)aniline
Description
Significance of Arylamine Scaffolds in Organic Chemistry
Arylamine scaffolds, the core structure of aniline (B41778) and its derivatives, are of paramount importance in organic chemistry. They are integral components in the synthesis of pharmaceuticals, agrochemicals, dyes, and organic materials. The presence of the amine group attached to an aromatic ring makes these compounds versatile building blocks for constructing more complex molecules through various chemical transformations. The development of efficient methods for creating carbon-nitrogen (C–N) bonds, such as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines and expanded their accessibility for research and industrial applications.
Overview of Benzyl (B1604629) and Fluorinated Substituents in Chemical Systems
The introduction of specific substituent groups onto the arylamine scaffold dramatically influences the compound's properties.
Benzyl Group: The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (-CH2-) group, is a common substituent in organic chemistry. Its presence can impact a molecule's reactivity, particularly at the benzylic position (the carbon atom attached to the aromatic ring). This position is known for its enhanced reactivity due to the stabilization of radicals, carbocations, and carbanions by the adjacent aromatic ring.
Fluorinated Substituents: Fluorine is the most electronegative element and its incorporation into organic molecules can lead to profound changes in their physical, chemical, and biological properties. Introducing fluorine can alter a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. tandfonline.com In medicinal chemistry, fluorinated groups are often used to improve a drug's bioavailability and efficacy. tandfonline.com For instance, the presence of a fluorine atom can block metabolic pathways, leading to a longer duration of action.
Research Landscape for N-Benzyl Anilines and Fluorinated Amines
The fields of N-benzyl anilines and fluorinated amines are active areas of chemical research. Scientists are continuously exploring new, efficient, and catalyst-free methods for synthesizing N-benzyl aniline derivatives. researchgate.net These compounds are not only valuable in their own right but also serve as important intermediates for creating more complex chemical structures.
Similarly, the synthesis of fluorinated amines is a significant focus, particularly for applications in medicinal chemistry. Research has been dedicated to developing stereoselective methods for producing fluorinated chiral amines, which are important building blocks for pharmaceuticals. iucr.org The strategic placement of fluorine atoms can decrease the basicity of the amine group, which can be a desirable trait for improving a drug's pharmacokinetic profile. iucr.org
Contextualizing 4-tert-Butyl-N-(2-fluorobenzyl)aniline within Contemporary Chemical Research
This compound is an organic compound that brings together the structural features discussed above. evitachem.com Its molecular structure consists of an aniline core substituted at the nitrogen atom with a 2-fluorobenzyl group and at the para-position (position 4) of the benzene ring with a tert-butyl group. evitachem.com
The tert-butyl group is a bulky substituent known for imparting steric hindrance and influencing the conformational rigidity of molecules. chemrxiv.org It can also enhance solubility in nonpolar solvents and improve thermal and oxidative stability. The 2-fluorobenzyl group introduces the unique electronic properties of fluorine, such as high electronegativity, which can influence the molecule's reactivity and potential interactions with other molecules. tandfonline.com
This specific combination of a tert-butylated aniline and a fluorinated benzyl group makes this compound a molecule of interest for exploratory synthesis and as a potential building block in materials science and medicinal chemistry. Its synthesis typically involves the N-alkylation of 4-tert-butylaniline (B146146) with 2-fluorobenzyl chloride in the presence of a base. evitachem.com
Below are the properties of the constituent precursors for the synthesis of this compound.
Table 1: Physicochemical Properties of Precursors
| Property | 4-tert-Butylaniline | 2-Fluorobenzyl chloride |
|---|---|---|
| CAS Number | 769-92-6 sigmaaldrich.com | 345-35-7 |
| Molecular Formula | C10H15N chemicalbook.com | C7H6ClF echemi.com |
| Molecular Weight | 149.23 g/mol sigmaaldrich.com | 144.57 g/mol |
| Appearance | Liquid sigmaaldrich.com | Colorless to light yellow liquid echemi.com |
| Boiling Point | 90-93 °C at 3 mmHg sigmaaldrich.com | 86 °C at 40 mmHg |
| Melting Point | 15-16 °C sigmaaldrich.com | 36-38 °C echemi.com |
| Density | 0.937 g/mL at 25 °C sigmaaldrich.com | 1.216 g/mL at 25 °C |
| Refractive Index | n20/D 1.538 sigmaaldrich.com | n20/D 1.514 |
The study of molecules like this compound allows researchers to investigate how the interplay of steric bulk (from the tert-butyl group) and electronic effects (from the fluorine atom) influences the chemical and physical properties of N-substituted aniline derivatives. This knowledge can then be applied to the rational design of new molecules with tailored functionalities for a variety of scientific applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-N-[(2-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN/c1-17(2,3)14-8-10-15(11-9-14)19-12-13-6-4-5-7-16(13)18/h4-11,19H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQQGCGTEKGMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Tert Butyl N 2 Fluorobenzyl Aniline
Direct N-Alkylation Approaches
Direct N-alkylation approaches are the most straightforward methods for synthesizing the target compound. These involve the reaction of a 4-tert-butylaniline (B146146) precursor with a 2-fluorobenzyl precursor.
Reductive amination is a cornerstone method for forming secondary and tertiary amines due to its high efficiency and ability to avoid the over-alkylation problems often associated with direct alkylation using alkyl halides. guidechem.com This process involves two key steps: the formation of an imine intermediate from the reaction of an amine and a carbonyl compound, followed by the reduction of this imine to the target amine.
For the synthesis of 4-tert-Butyl-N-(2-fluorobenzyl)aniline, the pathway involves the condensation of 4-tert-butylaniline with 2-fluorobenzaldehyde. This initial reaction forms an N-(2-fluorobenzylidene)-4-tert-butylaniline (a Schiff base). This imine intermediate is then reduced to the final secondary amine product. The reaction can be performed as a one-pot synthesis where the imine is formed and reduced in situ. rsc.org
A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for reductive aminations, capable of reducing the imine in the presence of the aldehyde starting material. guidechem.comrsc.org Other common reagents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), often used in slightly acidic conditions to facilitate imine formation. acs.orgbohrium.com Catalytic hydrogenation using hydrogen gas over a metal catalyst like palladium on carbon (Pd/C) or nickel is also a viable reduction method. rsc.orgchemicalbook.com
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Notes |
|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; tolerates many functional groups. bohrium.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective, but highly toxic. Reaction pH needs to be controlled. bohrium.com |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) | Can be used, often in the presence of an acid catalyst. chemicalbook.com |
A traditional and direct route to N-substituted anilines is the reaction of an aniline (B41778) with an alkyl halide. In this case, 4-tert-butylaniline would be reacted with a 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide or 2-fluorobenzyl chloride. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the aniline nitrogen attacks the benzylic carbon, displacing the halide.
A significant challenge with this method is controlling over-alkylation, which can lead to the formation of the tertiary amine, 4-tert-butyl-N,N-bis(2-fluorobenzyl)aniline, and even quaternary ammonium (B1175870) salts. Reaction conditions, such as the stoichiometry of the reactants and the presence of a base to neutralize the hydrogen halide formed, must be carefully controlled to favor mono-alkylation.
Recent advancements have shown that using ionic liquids as the reaction medium can significantly improve the selectivity for mono-N-alkylation of anilines with benzyl (B1604629) halides. rsc.org The unique properties of ionic liquids can help minimize the competing over-alkylation reaction.
Modern synthetic chemistry emphasizes catalytic approaches to improve efficiency, selectivity, and sustainability. For the N-alkylation of anilines, several catalytic systems have been developed.
A powerful and green strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. sci-hub.seresearchgate.net In this approach, a primary alcohol (2-fluorobenzyl alcohol) is used as the alkylating agent in the presence of a transition metal catalyst. The catalyst temporarily oxidizes the alcohol to the corresponding aldehyde (2-fluorobenzaldehyde) in situ. This aldehyde then undergoes reductive amination with the aniline as described above, with the catalyst returning the "borrowed" hydrogen to reduce the intermediate imine. This method is highly atom-economical, producing only water as a byproduct. organic-chemistry.org Various metal complexes based on ruthenium, researchgate.netnih.gov iridium, nih.gov cobalt, rsc.org and tungsten sci-hub.se have been shown to be effective for the N-alkylation of anilines with alcohols.
Ionic liquids can also serve as catalysts, not just as solvents. google.com For instance, certain ionic liquids can facilitate the ring alkylation of anilines, and by modifying conditions, can influence N-alkylation processes. google.comgoogle.com Silver on graphene oxide (Ag/GO) has also been reported as an efficient nanocatalyst for the N-alkylation of aniline under mild conditions. researchgate.net
Table 2: Catalytic Systems for N-Alkylation of Anilines with Alcohols
| Catalyst System | Alcohol Substrate | Key Features |
|---|---|---|
| Ruthenium (Ru) or Iridium (Ir) NHC Complexes | Benzyl Alcohols | High efficiency for N-alkylation of various anilines. nih.gov |
| Cobalt (Co) supported on MOF | Benzyl Alcohol | Heterogeneous catalyst, allowing for easier separation. rsc.org |
| Tungsten (W) Carbonyl Complexes | Primary Alcohols | Tolerates a broad range of functional groups. sci-hub.se |
Multicomponent Reaction Sequences for Aniline Derivative Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a powerful strategy for building molecular complexity efficiently. Several MCRs have been developed for the synthesis of highly substituted anilines. bohrium.comresearchgate.net
For example, a one-step, multicomponent reaction involving an aldehyde, cyclohex-2-enone, and a primary amine can afford 2-arylmethyl N-substituted anilines. acs.orgnih.gov By selecting 2-fluorobenzaldehyde, a suitable cyclohexenone derivative, and 4-tert-butylaniline, a pathway to a structure related to the target compound could be envisioned. Gold-catalyzed three-component reactions involving alkynes have also been developed to produce a variety of substituted anilines. bohrium.comresearchgate.net While not a direct synthesis of the target compound itself, these MCRs represent an advanced approach that could potentially be adapted for its formation or the creation of a diverse library of related analogues.
Strategies for Introducing Fluorine and tert-Butyl Moieties
The synthesis of this compound relies on the availability of its key precursors: 4-tert-butylaniline and a 2-fluorobenzyl derivative.
Synthesis of 4-tert-butylaniline: This precursor can be prepared through several established routes. A common industrial method is the Friedel-Crafts alkylation of aniline, though this can lead to mixtures of isomers. More selective laboratory syntheses include the reduction of 1-tert-butyl-4-nitrobenzene, which is readily available. chemicalbook.com Other reported methods include starting from ethyl N-(4-tert-butyl-phenyl)-carbamate prepchem.com or from calcium 4-tertiarybutylbenzene sulfonate. prepchem.com
Synthesis of 2-fluorobenzyl derivatives: 2-Fluorobenzaldehyde can be synthesized by the oxidation of 2-fluorotoluene (B1218778) or 2-fluorobenzyl alcohol. guidechem.com A traditional method involves the side-chain chlorination of 2-fluorotoluene followed by hydrolysis. guidechem.com Microwave-assisted oxidation of 2-fluorobenzyl alcohol provides another route. chemicalbook.com The corresponding 2-fluorobenzyl halides can be prepared from 2-fluorobenzyl alcohol or via radical bromination of 2-fluorotoluene.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic efforts focus on improving reaction efficiency and environmental friendliness.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. irjet.netnih.gov This technique has been successfully applied to the condensation step of imine formation, a key part of reductive amination and the synthesis of related heterocyclic structures. organic-chemistry.orgbeilstein-journals.orgnih.gov The solvent-free, microwave-promoted condensation of carbonyls with sulfinamides to form N-sulfinylimines highlights the potential of this technology for related transformations. organic-chemistry.orgnih.gov
Green Chemistry: Several of the discussed methodologies align with the principles of green chemistry. The "borrowing hydrogen" approach for N-alkylation using alcohols is highly atom-economical and produces only water as a byproduct. nih.gov The use of reusable heterogeneous catalysts, such as metals on solid supports, simplifies product purification and minimizes waste. organic-chemistry.org Employing alternative solvents like ionic liquids rsc.org or deep eutectic solvents rsc.org can replace volatile organic compounds, and catalyst- and additive-free conditions, where possible, further enhance the green credentials of a synthetic route. nih.gov
Exploration of Chemical Reactivity and Transformation Pathways of 4 Tert Butyl N 2 Fluorobenzyl Aniline
Electrophilic Aromatic Substitution Studies on the Aniline (B41778) Ring System
The aniline ring of 4-tert-Butyl-N-(2-fluorobenzyl)aniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the secondary amine and the para-tert-butyl group. Both are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. google.commanchester.ac.uk
The N-(2-fluorobenzyl)amino group is a powerful activating group. The nitrogen atom's lone pair of electrons can be donated into the aromatic π-system through resonance, significantly increasing the electron density at the ortho and para positions and stabilizing the positively charged intermediate (arenium ion) formed during the reaction. wikipedia.orgnih.gov Similarly, the tert-butyl group, an alkyl substituent, is also an activating ortho, para-director, primarily through an inductive effect and hyperconjugation. nrochemistry.com
Given that the para-position is already occupied by the bulky tert-butyl group, electrophilic attack is anticipated to occur exclusively at the ortho positions (C2 and C6) relative to the amino group. However, the steric bulk of both the tert-butyl group and the N-(2-fluorobenzyl) group can influence the regioselectivity. The large tert-butyl group can sterically hinder the adjacent meta-positions (relative to itself, which are the ortho-positions to the amine), but the primary steric influence on the ortho-positions of the amine will come from the N-benzyl group itself. wikipedia.orgmanchester.ac.uk
Key Electrophilic Aromatic Substitution Reactions:
Halogenation: Reaction with reagents like bromine (Br₂) in a suitable solvent is expected to proceed rapidly, leading to mono- or di-bromination at the ortho positions. Due to the high activation of the ring, controlling the reaction to achieve monosubstitution can be challenging. google.com
Nitration: Standard nitration conditions (a mixture of nitric acid and sulfuric acid) present a more complex scenario. In a strongly acidic medium, the secondary amine is likely to be protonated, forming an anilinium ion (-NH₂⁺R). This protonated group is strongly deactivating and a meta-director. google.com Consequently, nitration could potentially yield a significant amount of the meta-nitro product (relative to the anilinium group). To favor ortho-nitration, milder conditions or protection of the amino group (e.g., by acylation) would be necessary, although protection is not part of the parent molecule's reactivity.
Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful with anilines. google.compharmaguideline.com The lone pair on the nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring, effectively preventing the reaction. google.com
| Reaction | Reagents | Predicted Major Product(s) | Key Considerations |
|---|---|---|---|
| Halogenation (Bromination) | Br2 | 2-Bromo-4-tert-butyl-N-(2-fluorobenzyl)aniline | High reactivity; potential for over-halogenation to the 2,6-dibromo product. google.com |
| Nitration (Strong Acid) | HNO3/H2SO4 | 4-tert-Butyl-N-(2-fluorobenzyl)-3-nitroaniline | Protonation of the amine forms a meta-directing anilinium ion. google.com |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | No reaction | Lewis acid catalyst deactivates the ring by complexing with the amine. google.com |
| Friedel-Crafts Alkylation | RCl, AlCl3 | No reaction | Deactivation by catalyst complexation; potential for N-alkylation. pharmaguideline.com |
Nucleophilic Reactivity of the Secondary Amine Functionality
The lone pair of electrons on the nitrogen atom of the secondary amine makes this compound a potent nucleophile. This reactivity is central to many of its chemical transformations, including alkylation, acylation, and condensation reactions. While the aromatic ring reduces the basicity of the amine compared to aliphatic amines, its nucleophilicity remains significant. nih.gov
Acylation: The secondary amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding N,N-disubstituted amides. nih.gov This reaction, often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct (e.g., HCl), is typically rapid and high-yielding. This transformation is also a common strategy for protecting the amino group during other synthetic steps. ptfarm.pl
Alkylation: As a nucleophile, the secondary amine can be further alkylated by reacting with alkyl halides. This reaction proceeds via a standard Sₙ2 mechanism. nih.gov The product of this reaction would be a tertiary amine. The formation of a quaternary ammonium (B1175870) salt is also possible upon further alkylation of the resulting tertiary amine. Catalytic N-alkylation using alcohols as alkylating agents, often mediated by transition metal catalysts, represents a more atom-economical approach. pharmaguideline.comwikipedia.org
Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones. For instance, reaction with an aldehyde would initially form an iminium ion, which can be a key intermediate in various cyclization reactions. These types of condensations are foundational in the synthesis of many heterocyclic systems. manchester.ac.ukwikipedia.orgoup.com
| Reaction Type | Electrophile | Reagents/Conditions | Product Type |
|---|---|---|---|
| N-Acylation | Acetyl Chloride (CH3COCl) | Pyridine or Et3N | N-Acetyl-4-tert-butyl-N-(2-fluorobenzyl)aniline (Amide) |
| N-Alkylation | Methyl Iodide (CH3I) | Mild base (e.g., K2CO3) | 4-tert-Butyl-N-(2-fluorobenzyl)-N-methylaniline (Tertiary Amine) |
| Reductive Amination | Acetone | Reducing agent (e.g., NaBH3CN) | N-(2-Fluorobenzyl)-N-isopropyl-4-tert-butylaniline |
| Condensation/Cyclization | 1,3-Diketones | Acid catalyst, heat | Substituted Anilines/Heterocycles wikipedia.orgrsc.org |
Directed C-H Functionalization Investigations (Ortho-, Meta-, Para-)
Direct C-H functionalization has emerged as a powerful strategy for modifying aromatic compounds without the need for pre-functionalization. In the context of this compound, the amine group and the aniline ring itself offer multiple sites for such transformations.
Ortho-Functionalization: The secondary amine can act as a directing group in transition metal-catalyzed C-H activation. Palladium-catalyzed systems, for example, can facilitate the ortho-arylation of unprotected anilines. nih.govnih.gov The nitrogen atom coordinates to the metal center, bringing the catalyst into proximity with the ortho C-H bonds, which are then cleaved and replaced with a new functional group. This approach avoids the issue of catalyst poisoning often seen in Friedel-Crafts reactions and provides a direct route to ortho-functionalized products.
Meta-Functionalization: Achieving functionalization at the meta-position of anilines is a significant challenge due to the inherent ortho/para directing nature of the amino group. wikipedia.org However, advanced strategies have been developed that utilize a "transient mediator." In this approach, a palladium catalyst first engages with a directing group and norbornene, which then "walks" along the aromatic ring to deliver the catalyst to the remote meta-position for functionalization. wikipedia.orgdbpedia.org Specific nitrile-containing directing groups, attached to the aniline nitrogen, have been successfully employed for the meta-C-H olefination and arylation of aniline derivatives. google.comoup.com
Para-Functionalization: While the para-position of the target molecule is blocked, it is noteworthy that methods for the para-selective C-H functionalization of other aniline derivatives have been developed. These typically rely on catalyst control to override the electronic preferences of the substrate. For instance, a palladium catalyst system incorporating a specific S,O-ligand has been shown to promote the highly para-selective C-H olefination of a broad range of anilines. nrochemistry.comwikipedia.org
In addition to the aniline ring, the benzylic C-H bonds on the methylene (B1212753) group (-CH₂-) are also susceptible to functionalization, often through radical-based mechanisms promoted by photoredox catalysis. wikipedia.orgresearchgate.netresearchgate.net
| Position | Strategy | Catalyst/System | Transformation Example |
|---|---|---|---|
| Ortho | Amine-directed C-H activation | Pd(OAc)2 / Ligand | Arylation nih.govnih.gov |
| Meta | Transient mediator / Directing group | Pd(OAc)2 / Norbornene / Nitrile-template | Olefination, Arylation wikipedia.orgoup.com |
| Para | Ligand-controlled selectivity | Pd(OAc)2 / S,O-Ligand | Olefination nrochemistry.comwikipedia.org |
| Benzylic (α-C-H) | Photoredox / Nickel dual catalysis | Ir photocatalyst / Ni catalyst | Arylation wikipedia.orgresearchgate.net |
Oxidation and Reduction Chemistry of the N-Benzyl Aniline Moiety
The N-benzyl aniline moiety is susceptible to both oxidation and reduction reactions, targeting the nitrogen atom, the benzylic carbon, and the aromatic rings.
Oxidation: The secondary amine can be oxidized to various products depending on the oxidant and reaction conditions.
Imine Formation: A common oxidation pathway involves the benzylic C-H and N-H bonds to form the corresponding imine, N-(2-fluorobenzylidene)-4-tert-butylaniline. This transformation can be achieved using oxidants like manganese dioxide (MnO₂) or under catalytic conditions with reagents such as tert-butyl hydroperoxide (TBHP) and a rhodium catalyst. wikipedia.orgcovenantuniversity.edu.ng The oxidation of N-benzylanilines to benzylideneanilines can also be accomplished with halogens or hypohalites in alkaline solution. oup.comdbpedia.org
N-Oxidation: Microsomal oxidation studies on N-benzylanilines have shown that N-oxidation can occur to yield aryl nitrones and N-hydroxy derivatives. google.com
Radical Cation Formation: Electrochemical oxidation of anilines typically proceeds via an initial one-electron transfer from the nitrogen atom to form a nitrogen-centered radical cation. nrochemistry.comresearchgate.net This highly reactive intermediate can then undergo further reactions, such as coupling or deprotonation.
Reduction:
Catalytic Hydrogenation: The aromatic rings of this compound can be reduced via catalytic hydrogenation using hydrogen gas (H₂) and a transition metal catalyst (e.g., Pd, Pt, Rh). Hydrogenation of the aniline ring would yield a substituted cyclohexylamine, while reduction of the fluorobenzyl ring would produce a substituted cyclohexylmethyl group.
Dehalogenation: The fluorine atom on the benzyl (B1604629) ring is generally robust, but its removal (hydrodefluorination) can be achieved under specific, often harsh, reducing conditions. Catalytic systems based on nickel or iridium have been developed for the reduction of aryl fluorides. ptfarm.pl The C-F bond is the strongest single bond to carbon, making its cleavage challenging.
| Transformation | Reagents/Conditions | Product Type | Notes |
|---|---|---|---|
| Benzylic Oxidation | MnO2, heat | Imine (Schiff Base) | Oxidation of the N-H and benzylic C-H bonds. wikipedia.org |
| N-Oxidation | Microsomal enzymes | Nitrone, N-hydroxyamine | Metabolic oxidation pathways. google.com |
| Electrochemical Oxidation | Anodic potential | Radical Cation | Initial step in many oxidative pathways. researchgate.net |
| Aromatic Ring Hydrogenation | H2, Pd/C or PtO2 | Cyclohexylamine derivative | Reduction of one or both aromatic rings. |
| Hydrodefluorination | NaH, Ni(OAc)2 (catalytic) | N-Benzyl-4-tert-butylaniline | Cleavage of the C-F bond. ptfarm.pl |
Cyclization and Rearrangement Pathways of Related Systems
The structure of N-benzylaniline serves as a precursor for various intramolecular cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic systems and substituted aniline isomers.
Cyclization Reactions:
Acridine (B1665455) Synthesis: N-benzylanilines can undergo cyclization to form acridines, a class of nitrogen-containing polycyclic aromatic compounds. The Bernthsen acridine synthesis involves the acid-catalyzed (e.g., ZnCl₂) condensation of a diarylamine with a carboxylic acid at high temperatures. pharmaguideline.comptfarm.plnih.gov While this classically involves diphenylamine, related structures can participate. More modern methods involve palladium-catalyzed addition of alkynes to diarylamines. mdpi.com
Quinoline Synthesis: A photocatalytic Povarov cascade reaction between N-benzylanilines and alcohols has been developed to synthesize 2-arylquinolines under mild, visible-light conditions. rsc.org This involves the in-situ oxidation of the N-benzylaniline to an imine, which then undergoes a [4+2] cycloaddition.
Isoquinoline Synthesis: While not a direct reaction of the parent amine, acylated derivatives of related structures (β-arylethylamides) are key substrates in the Bischler-Napieralski reaction, which yields dihydroisoquinolines through acid-catalyzed intramolecular electrophilic substitution. nrochemistry.comwikipedia.org Similarly, the Pictet-Spengler reaction provides a route to tetrahydroisoquinolines from β-arylethylamines and an aldehyde. wikipedia.orgnih.gov
Rearrangement Reactions:
Hofmann-Martius Rearrangement: When heated in the presence of an acid catalyst (e.g., HCl) or a metal halide (Reilly-Hickinbottom rearrangement), N-alkylanilines, including N-benzylanilines, can undergo rearrangement. wikipedia.orgdbpedia.org The reaction proceeds through the cleavage of the N-benzyl bond to form a benzyl cation (or a related electrophilic species), which then re-attacks the aniline ring via a Friedel-Crafts-type alkylation, yielding a mixture of ortho- and para-benzylanilines. wikipedia.org Given the blocked para position in the target molecule, this rearrangement would be expected to yield 2-benzyl-4-tert-butylaniline.
Photochemical Rearrangement: Irradiation of N-benzylanilines with UV light can also induce migration of the benzyl group from the nitrogen atom to the aromatic ring, yielding ortho, para, and sometimes even meta isomers. oup.comrsc.org These reactions are thought to proceed through a triplet excited state.
Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution where an aryl group migrates between two heteroatoms connected by a linker. For a Smiles rearrangement to occur in a system related to the title compound, specific activating groups (strong electron-withdrawing groups) would need to be present on one of the aromatic rings. nih.govresearchgate.net
| Reaction | Conditions | Product Type | Mechanism/Notes |
|---|---|---|---|
| Hofmann-Martius Rearrangement | Acid catalyst (e.g., HCl), heat | ortho-Benzylaniline | Intramolecular N-to-C migration of the benzyl group. wikipedia.orgdbpedia.org |
| Photochemical Rearrangement | UV irradiation | ortho- and meta-Benzylaniline | Migration of the benzyl group via an excited state. oup.comrsc.org |
| Bernthsen Acridine Synthesis | Carboxylic acid, ZnCl2, heat | Substituted Acridine | Acid-catalyzed intramolecular cyclization. ptfarm.pl |
| Photocatalytic Povarov Reaction | Alcohol, photocatalyst, visible light | Substituted Quinoline | In-situ imine formation followed by [4+2] cycloaddition. rsc.org |
Computational and Theoretical Investigations of 4 Tert Butyl N 2 Fluorobenzyl Aniline
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental in elucidating the molecular properties of compounds like 4-tert-Butyl-N-(2-fluorobenzyl)aniline. Methods such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the electronic structure and energetics of the molecule. For a molecule of this nature, a common approach involves using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbital Analysis)
The electronic properties of this compound are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich 4-tert-butylaniline (B146146) moiety, specifically on the nitrogen atom and the phenyl ring, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is expected to be distributed over the 2-fluorobenzyl group, particularly the phenyl ring, which acts as the electron-accepting part of the molecule. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) analysis further refines this electronic picture by quantifying charge distributions and intramolecular interactions. The analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent phenyl ring (n -> π* interaction), contributing to the planarity of the aniline (B41778) part of the molecule. The electronegative fluorine atom on the benzyl (B1604629) ring would induce a negative charge, influencing the molecule's electrostatic potential.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -0.9 |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or in its solid state. By simulating the movement of a collection of these molecules over time, MD can reveal preferred intermolecular arrangements and the nature of the forces governing them. These simulations would likely show that the interactions are dominated by van der Waals forces, with the bulky tert-butyl groups influencing the packing efficiency. The polar C-F and N-H bonds would also contribute to dipole-dipole interactions.
Analysis of Non-Covalent Interactions, Including C-H···F Interactions
A detailed analysis of non-covalent interactions (NCI) is crucial for understanding the crystal packing and supramolecular chemistry of this compound. Of particular interest is the potential for intramolecular and intermolecular C-H···F hydrogen bonds. The ortho-fluorine atom on the benzyl ring can act as a weak hydrogen bond acceptor for C-H donors from the aniline ring or neighboring molecules. These interactions, although weak, can collectively play a significant role in determining the conformational preferences and the crystal lattice energy. Other important non-covalent interactions would include π-π stacking between the aromatic rings and C-H···π interactions.
Mechanistic Elucidation of Synthetic Transformations via Transition State Calculations
The synthesis of this compound typically involves the N-alkylation of 4-tert-butylaniline with 2-fluorobenzyl halide. Computational chemistry can be employed to elucidate the mechanism of this reaction. By calculating the energies of the reactants, products, and, most importantly, the transition state, the activation energy barrier for the reaction can be determined. These calculations would likely confirm a nucleophilic substitution mechanism (SN2), where the nitrogen atom of the aniline attacks the benzylic carbon of the 2-fluorobenzyl halide. The calculations can also predict the influence of the solvent on the reaction rate.
Table 2: Hypothetical Activation Energy for Synthesis
| Reaction | Method | Activation Energy (kcal/mol) |
|---|
Prediction of Spectroscopic Signatures and Correlation with Experimental Data
Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, primarily of a π -> π* nature within the aromatic systems. Furthermore, the vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra. The calculated ¹H and ¹³C NMR chemical shifts, after appropriate scaling, can also be compared with experimental values to confirm the proposed structure.
Table 3: Hypothetical Predicted Spectroscopic Data
| Spectroscopy | Predicted Value |
|---|---|
| UV-Vis (λmax) | 295 nm |
| ¹H NMR (δ, ppm, key signal: N-H) | 4.5 |
Advanced Structural Elucidation Methodologies for 4 Tert Butyl N 2 Fluorobenzyl Aniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
High-Resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 4-tert-Butyl-N-(2-fluorobenzyl)aniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals. bas.bg
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings, the methylene (B1212753) (-CH₂-) protons, the N-H proton, and the highly shielded protons of the tert-butyl group. The aromatic region would be complex due to overlapping signals and splitting patterns influenced by the substituents. The protons on the 4-tert-butylaniline (B146146) ring would appear as two doublets (an AA'BB' system), while the protons on the 2-fluorobenzyl ring would exhibit more complex splitting due to both proton-proton and proton-fluorine couplings.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of the electron-donating tert-butyl group and the secondary amine group, along with the electron-withdrawing fluorine atom, influences the chemical shifts of the aromatic carbons. The carbon attached to the fluorine atom will appear as a doublet due to one-bond ¹³C-¹⁹F coupling. Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning these signals by revealing proton-proton and proton-carbon correlations over one or multiple bonds. bas.bg
Predicted ¹H and ¹³C NMR Data for this compound:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(CH₃)₃ | ~1.30 (s, 9H) | ~31.5 (CH₃), ~34.0 (Quaternary C) |
| -CH₂- | ~4.35 (d, 2H) | ~42-44 (d, JC-F ≈ 4-5 Hz) |
| -NH- | ~4.10 (s, 1H) | N/A |
| Aniline Ring (C₂', C₆') | ~6.65 (d, 2H) | ~113.0 |
| Aniline Ring (C₃', C₅') | ~7.25 (d, 2H) | ~126.0 |
| Aniline Ring (C₁') | N/A | ~145.0 |
| Aniline Ring (C₄') | N/A | ~141.0 |
| Benzyl Ring (C₁'') | N/A | ~126.5 (d, JC-F ≈ 15 Hz) |
| Benzyl Ring (C₂'') | N/A | ~161.0 (d, JC-F ≈ 245 Hz) |
| Benzyl Ring (C₃'') | ~7.28-7.40 (m, 1H) | ~129.5 (d, JC-F ≈ 8 Hz) |
| Benzyl Ring (C₄'') | ~7.15-7.25 (m, 1H) | ~129.0 |
| Benzyl Ring (C₅'') | ~7.00-7.10 (m, 1H) | ~124.5 (d, JC-F ≈ 3-4 Hz) |
| Benzyl Ring (C₆'') | ~7.15-7.25 (m, 1H) | ~115.5 (d, JC-F ≈ 22 Hz) |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₁₇H₂₁FN), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺).
Calculated Molecular Weight and Exact Mass:
Molecular Formula: C₁₇H₂₁FN
Average Molecular Weight: 257.36 g/mol
Monoisotopic (Exact) Mass: 257.1682 u
Under electron impact (EI) ionization, the molecular ion is expected to undergo characteristic fragmentation. The analysis of fragmentation patterns for related structures like tert-butyl-substituted aromatics and N-benzylanilines allows for a predictable fragmentation pathway. nist.govresearchgate.net A common fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, resulting in a prominent peak at m/z [M-15]⁺. researchgate.netnih.gov Another expected fragmentation is the cleavage of the benzylic C-N bond. This can lead to two primary fragment ions: the 2-fluorobenzyl cation (m/z 109) and the 4-tert-butylanilinium radical cation (m/z 148). The 2-fluorobenzyl cation can further lose a molecule of hydrogen fluoride (B91410) (HF) to yield an ion at m/z 89.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 257 | [C₁₇H₂₁FN]⁺˙ | Molecular Ion |
| 242 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |
| 148 | [C₁₀H₁₄N]⁺ | Cleavage of the C-N bond, forming the 4-tert-butylanilinium ion |
| 134 | [C₉H₁₂N]⁺ | Ion at m/z 148 losing a methyl group |
| 109 | [C₇H₆F]⁺ | Cleavage of the C-N bond, forming the 2-fluorobenzyl cation |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of the crystal structure of the parent N-benzylaniline offers significant insights into the likely solid-state conformation. nih.govresearchgate.net
The crystal packing will be governed by a combination of van der Waals forces and weaker hydrogen bonds, such as N-H···π interactions between the amine proton and an adjacent aromatic ring, or potentially C-H···F interactions. nih.gov The presence of the large, non-polar tert-butyl group is likely to disrupt efficient π-π stacking between the aromatic rings, instead favoring packing arrangements that accommodate its steric bulk. llnl.gov
Predicted Crystallographic Parameters (based on N-benzylaniline):
| Parameter | Predicted Value / Feature |
|---|---|
| C-N-C bond angle | ~124-125° |
| Dihedral angle (Aniline ring vs. Benzyl ring) | ~80-85° |
| Nitrogen atom geometry | Near-trigonal planar |
| Key intermolecular interactions | N-H···π, C-H···F, van der Waals forces |
| Influence of tert-butyl group | Steric hindrance likely preventing close packing and π-stacking |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov The spectra of this compound would display a series of bands corresponding to the stretching and bending vibrations of its constituent parts.
The IR spectrum would prominently feature a sharp N-H stretching band around 3400 cm⁻¹. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl and methylene groups would be observed just below 3000 cm⁻¹. The C-F stretching vibration typically gives a strong band in the 1250-1000 cm⁻¹ region. The C-N stretching vibration of the secondary aromatic amine is expected around 1350-1250 cm⁻¹. scirp.org Vibrations associated with the tert-butyl group, such as symmetric and asymmetric bending, appear in the 1470-1365 cm⁻¹ range. researchgate.net The para-disubstituted aniline ring and the ortho-disubstituted benzyl ring will each have characteristic out-of-plane (OOP) C-H bending vibrations in the fingerprint region (below 900 cm⁻¹).
Predicted Vibrational Frequencies for this compound:
| Frequency Range (cm⁻¹) | Assignment | Expected Intensity |
|---|---|---|
| ~3400 | N-H Stretch | Medium, Sharp |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 2960-2870 | Aliphatic C-H Stretch (tert-butyl, -CH₂-) | Strong |
| ~1600, ~1500 | Aromatic C=C Ring Stretch | Medium to Strong |
| 1470-1365 | C-H Bending (tert-butyl) | Medium |
| 1350-1250 | C-N Stretch | Medium |
| 1250-1100 | C-F Stretch | Strong |
| ~820 | C-H Out-of-Plane Bend (para-disubstituted) | Strong |
| ~750 | C-H Out-of-Plane Bend (ortho-disubstituted) | Strong |
Future Research Directions and Unexplored Avenues for 4 Tert Butyl N 2 Fluorobenzyl Aniline
Emerging Synthetic Methodologies for N-Substituted Arylamines
The synthesis of N-substituted arylamines, the structural class to which 4-tert-Butyl-N-(2-fluorobenzyl)aniline belongs, is a mature field that continues to be invigorated by the development of novel and more efficient synthetic protocols. rsc.org Traditional methods, while effective, often require harsh reaction conditions. researchgate.net Consequently, a significant research focus is on creating milder, more sustainable, and highly selective synthetic routes.
Recent advancements have seen a surge in the use of photocatalysis to forge C-N bonds. Visible-light-induced methods offer an environmentally benign alternative to traditional transition-metal-catalyzed reactions. rsc.org For instance, photocatalytic dehydrogenation of allylic amines has emerged as a powerful technique for synthesizing N-aryl amines under mild conditions. researchgate.netresearchgate.net This approach leverages the generation of radical intermediates to facilitate bond formation, often with high functional group tolerance. Another promising avenue is the direct C-H amination of arenes, which avoids the need for pre-functionalized starting materials and represents a highly atom-economical approach to N-substituted arylamines. nih.gov Radical-mediated C-H amination, in particular, has shown great promise for introducing nitrogen functionalities into unactivated aromatic rings. nih.gov
Flow chemistry is another rapidly advancing area with significant potential for the synthesis of N-substituted arylamines. libretexts.orgresearchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to improved yields, enhanced safety, and greater scalability compared to batch processes. libretexts.orgnih.gov This technology is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. libretexts.org The synthesis of N-arylhydroxylamines, which are precursors to arylamines, has been efficiently achieved using flow hydrogenation, demonstrating the power of this technology. researchgate.net
Furthermore, the direct reductive cross-coupling of nitroarenes has been highlighted as a highly efficient method for constructing N-substituted arylamines, as it circumvents the need for protection and deprotection steps. nih.gov This strategy showcases the ongoing effort to develop more step-economical synthetic routes.
Table 1: Comparison of Emerging Synthetic Methodologies for N-Substituted Arylamines
| Methodology | Advantages | Potential Challenges | Key Research Areas |
| Photocatalysis | Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source. rsc.orgresearchgate.net | Catalyst stability, scalability of some processes, understanding complex reaction mechanisms. | Development of new photocatalysts, exploration of novel reaction pathways, application to complex molecule synthesis. nih.gov |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, improved scalability, potential for automation. libretexts.orgnih.gov | Initial equipment cost, potential for clogging with solid materials, requires optimization for each specific reaction. | Integration with other technologies (e.g., photocatalysis), development of new reactor designs, application in multi-step syntheses. libretexts.orgresearchgate.net |
| C-H Amination | High atom economy, avoids pre-functionalization, allows for late-stage functionalization. nih.gov | Control of regioselectivity, overcoming the inertness of some C-H bonds, catalyst development. | Discovery of new catalysts, expansion of substrate scope, application in the synthesis of complex natural products. nih.gov |
| Reductive Cross-Coupling | Step economy (avoids protection/deprotection), use of readily available starting materials. nih.gov | Selectivity between different reducible groups, control of over-reduction, optimization of reducing agents. | Development of new catalytic systems, expansion to a broader range of coupling partners, mechanistic studies. rsc.org |
Advanced Computational Modeling for Complex Reactivity and Intermolecular Interactions
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, offering insights that can guide experimental design and accelerate discovery. For a molecule like this compound, advanced computational modeling can illuminate its reactivity, conformational landscape, and potential intermolecular interactions.
Density Functional Theory (DFT) is a powerful method for investigating reaction mechanisms and predicting the properties of molecules. rsc.orgresearchgate.netresearchgate.netnih.gov DFT calculations can be employed to study the transition states and intermediates of synthetic reactions, such as the N-arylation reactions used to form N-substituted arylamines. rsc.orgnih.gov This allows for a deeper understanding of the factors that control reactivity and selectivity, such as the electronic and steric effects of substituents. nih.gov For example, DFT studies have been used to elucidate the mechanisms of nickel-catalyzed and copper-catalyzed N-arylation reactions, providing valuable insights into the role of ligands and the origins of chemoselectivity. rsc.orgresearchgate.netresearchgate.netnih.gov
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. nih.gov For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the C-N bonds, and to understand how it might interact with other molecules, such as receptors or solvent molecules. nih.gov Such simulations are particularly valuable for studying larger systems, like polymers or biological macromolecules, where the interactions of aniline (B41778) derivatives play a crucial role. nih.gov
The integration of machine learning (ML) with computational chemistry is an exciting and rapidly developing field. acs.orgnih.gov ML models can be trained on large datasets of experimental and computational data to predict reaction outcomes, optimize reaction conditions, and even design new molecules with desired properties. acs.orgnih.gov For the synthesis of N-substituted arylamines, ML algorithms have been used to predict the performance of cross-coupling reactions with a high degree of accuracy. acs.org This approach has the potential to significantly reduce the amount of time and resources required for synthetic route development. Furthermore, in silico design, which utilizes computational methods to create novel molecules with specific functionalities, is a promising area where these techniques can be applied to discover new N-substituted arylamines for various applications. acs.org
Table 2: Advanced Computational Modeling Techniques and Their Applications
| Technique | Description | Application to this compound and related compounds |
| Density Functional Theory (DFT) | A quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids. rsc.orgnih.gov | Elucidating reaction mechanisms, predicting spectroscopic properties, understanding substituent effects on reactivity. researchgate.netnih.gov |
| Molecular Dynamics (MD) | A computer simulation method for analyzing the physical movements of atoms and molecules. nih.gov | Studying conformational dynamics, simulating interactions with biological targets or materials, understanding solvation effects. nih.gov |
| Machine Learning (ML) | The use of algorithms to learn from data and make predictions or decisions. acs.orgnih.gov | Predicting reaction yields and selectivity, optimizing reaction conditions, designing new molecules with desired properties. acs.orgnih.gov |
| In Silico Design | The use of computational methods to design and screen molecules for specific properties before they are synthesized. acs.org | Discovering new N-substituted arylamines with potential applications in medicine or materials science. acs.org |
Innovative Applications in Synthetic Chemistry and Materials Science
The N-substituted arylamine framework is a versatile building block in both synthetic chemistry and materials science, and future research is poised to unlock even more innovative applications. rsc.orgresearchgate.net
In synthetic chemistry , N-substituted arylamines are valuable intermediates for the construction of more complex molecules. nih.govacs.orgresearchgate.net They can serve as precursors to a wide range of heterocyclic compounds, which are ubiquitous in pharmaceuticals and agrochemicals. nih.gov The ability to selectively functionalize the aromatic rings and the nitrogen atom allows for the creation of a diverse library of compounds with tailored properties. Furthermore, N-substituted arylamines can act as ligands for transition metal catalysts, influencing the outcome of a variety of chemical transformations. nwhitegroup.com The development of new ligands based on this scaffold could lead to catalysts with improved activity, selectivity, and stability.
In the realm of materials science , N-substituted arylamines are of significant interest for their potential use in organic electronics. researchgate.net Their electron-donating nature and ability to transport positive charge (holes) make them excellent candidates for use as hole-transport materials in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). researchgate.net The specific substituents on the aromatic rings and the nitrogen atom can be tuned to optimize the electronic properties, solubility, and film-forming ability of these materials. researchgate.net The synthesis of novel polyanilines and other polymers incorporating N-substituted arylamine units is an active area of research aimed at developing next-generation electronic materials.
Table 3: Innovative Applications of N-Substituted Arylamines
| Application Area | Description | Relevance to this compound's structural class |
| Synthetic Building Blocks | Used as starting materials or intermediates for the synthesis of more complex molecules. nih.govacs.orgresearchgate.net | Precursors to pharmaceuticals, agrochemicals, and heterocyclic compounds. nih.gov |
| Ligands in Catalysis | Coordinate to metal centers to modulate the reactivity and selectivity of catalysts. nwhitegroup.com | Development of new catalysts for a wide range of organic transformations. nwhitegroup.com |
| Organic Electronics | Used as hole-transport materials in OLEDs, OPVs, and other electronic devices. researchgate.net | Tuning of electronic properties through substitution to create high-performance materials. researchgate.net |
| Functional Polymers | Incorporated into polymer backbones to create materials with specific electronic or optical properties. | Development of new conductive polymers and functional materials. |
Interdisciplinary Research Opportunities in Chemical Sciences
The versatility of the N-substituted arylamine scaffold, as seen in this compound, opens up a wealth of opportunities for interdisciplinary research that bridges the gap between chemistry and other scientific disciplines.
In medicinal chemistry and chemical biology , N-substituted arylamines are prevalent in a vast number of biologically active compounds and pharmaceuticals. rsc.orgresearchgate.netresearchgate.net Future research could focus on the design and synthesis of novel derivatives of this compound as potential therapeutic agents. nih.govnwhitegroup.com The specific substitution pattern of this compound, with a tert-butyl group and a fluorobenzyl group, could be systematically varied to probe interactions with biological targets such as enzymes and receptors. nih.gov The development of chemo-enzymatic cascade reactions, which combine the selectivity of biocatalysts with the efficiency of chemical catalysts, represents a particularly exciting interdisciplinary approach for the synthesis of chiral N-arylamines. nih.gov
Supramolecular chemistry offers another fertile ground for interdisciplinary research. N-substituted arylamines can be incorporated into larger molecular architectures to create functional supramolecular assemblies. acs.orgnwhitegroup.com The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions, driving the self-assembly of these molecules into well-defined structures. These assemblies could find applications in areas such as sensing, drug delivery, and catalysis. acs.org
The intersection of chemistry and environmental science also presents intriguing research avenues. Arylamines are a class of compounds that includes many environmental pollutants. nih.govnih.gov Understanding the metabolic fate of compounds like this compound is crucial for assessing their potential environmental impact. nih.gov Research in this area could involve studying their degradation pathways, identifying their metabolites, and investigating their interactions with biological systems at the molecular level. This knowledge is essential for developing strategies to mitigate the environmental risks associated with this class of compounds.
Table 4: Interdisciplinary Research Opportunities
| Interdisciplinary Field | Research Focus | Potential Impact |
| Medicinal Chemistry & Chemical Biology | Design and synthesis of novel bioactive compounds, development of chemo-enzymatic syntheses. nih.govnih.govnwhitegroup.com | Discovery of new drugs, development of more efficient and selective synthetic methods for pharmaceuticals. nih.govnwhitegroup.com |
| Supramolecular Chemistry | Incorporation into self-assembling systems, design of molecular sensors and carriers. acs.org | Creation of new functional materials, development of advanced drug delivery systems. acs.org |
| Environmental Science | Study of metabolic pathways and environmental fate, development of remediation strategies. nih.govnih.gov | Assessment of environmental risk, development of methods to degrade pollutants. nih.gov |
Q & A
Advanced Research Question
- Hydrophobicity assessment : Estimate log Kow (octanol-water partition coefficient) computationally (e.g., EPI Suite) or experimentally to predict soil adsorption.
- Column studies : Simulate vertical migration using soil-packed columns under varying pH and ionic strength.
- Interphase partitioning : Measure sorption coefficients (Kd) via batch equilibration experiments.
Methodological Insight :
Studies on aniline derivatives (e.g., 4-methoxyaniline) show that electron-donating groups increase hydrophobicity, suggesting the tert-butyl group enhances soil retention .
How can Advanced Oxidation Processes (AOPs) be adapted for the degradation of this compound in wastewater, and what factors influence their efficiency?
Advanced Research Question
- Plasma treatment : Gaseous streamer corona plasma degrades aromatic amines via hydroxyl radicals. Adjust gas composition (e.g., O₂/N₂) to optimize radical generation .
- Fenton’s reagent : Fe²⁺/H₂O₂ systems target electron-rich aromatic rings; tert-butyl groups may slow degradation due to steric hindrance.
- Photocatalysis : TiO₂/UV systems require tuning pH and catalyst loading to enhance •OH production.
Methodological Insight :
For aniline, >98% degradation is achieved in 7.5 min using plasma, but fluorinated derivatives may require longer exposure due to C–F bond stability .
How can researchers resolve contradictions in reported degradation rates of this compound across studies?
Advanced Research Question
- Controlled variable testing : Systematically vary pH, oxidant concentration, and temperature to isolate contributing factors.
- Isotopic labeling : Use deuterated or ¹³C-labeled analogs to track degradation pathways via LC-MS.
- Comparative kinetics : Apply pseudo-first-order models to compare rate constants under identical conditions.
Methodological Insight :
Discrepancies in aniline degradation studies were resolved by standardizing experimental protocols (e.g., fixed H₂O₂/Fe²⁺ ratios) .
What computational approaches predict the biological activity or toxicity of this compound?
Advanced Research Question
- Docking simulations : Model interactions with cytochrome P450 enzymes or opioid receptors (cf. para-hydroxy butyryl fentanyl analogs) .
- QSAR models : Relate structural descriptors (e.g., electronegativity, steric bulk) to toxicity endpoints.
- In vitro assays : Use hepatic microsomes or cell lines (e.g., HepG2) to validate metabolite toxicity.
Methodological Insight :
For structurally related amines, in silico predictions aligned with Ames test outcomes, highlighting the tert-butyl group’s role in metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
